3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, cyano, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 3-fluorophenylamine with cyanomethyl chloride under controlled conditions to form the intermediate cyanomethylated product. Subsequent chlorination and carboxamide formation steps are then carried out to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form corresponding oxychlorides or chlorates.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide oxide.
Reduction: 3,6-dichloro-N-(aminomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3,6-Dichloro-N-(cyanomethyl)pyridine-2-carboxamide: Lacks the fluorophenyl group.
3,6-Dichloro-N-(3-fluorophenyl)pyridine-2-carboxamide: Lacks the cyanomethyl group.
3,6-Dichloropyridine-2-carboxamide: Lacks both the cyanomethyl and fluorophenyl groups.
Uniqueness: The presence of both the cyanomethyl and fluorophenyl groups in 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide provides unique chemical and biological properties that distinguish it from its similar compounds. These groups can influence the compound's reactivity, solubility, and biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O/c15-11-4-5-12(16)19-13(11)14(21)20(7-6-18)10-3-1-2-9(17)8-10/h1-5,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWOCGVPNTUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(CC#N)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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